molecular formula C2H5NO2 B144485 2-Azaniumylacetate CAS No. 127883-08-3

2-Azaniumylacetate

Cat. No.: B144485
CAS No.: 127883-08-3
M. Wt: 75.07 g/mol
InChI Key: DHMQDGOQFOQNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaniumylacetate is an ammonium salt derivative of acetic acid, characterized by the presence of a protonated amino group (NH₃⁺) attached to the alpha carbon of the acetate moiety. Its molecular structure (NH₃⁺CH₂COO⁻) confers high polarity and water solubility, making it physiologically compatible in aqueous systems. The compound is primarily identified in traditional herbal extracts, including Salvia miltiorrhiza (Danshen), Atractylodes macrocephala (Baizhu), Pinellia ternata (Banxia), and Euryale ferox (Qianshi), where it is implicated in bioactive roles . Computational studies, such as the Random Walk with Restart (RWR) algorithm, rank this compound among the top 10% of "core effective compounds" in these herbs, suggesting its significance in mediating cardiovascular, anti-inflammatory, or metabolic pathways .

Properties

IUPAC Name

2-azaniumylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares 2-Azaniumylacetate with three related compounds: glycine , ammonium acetate , and ranitidine nitroacetamide derivatives , focusing on molecular properties, applications, and research findings.

Structural and Functional Contrasts

  • This compound vs. Glycine: Both compounds feature an amino group adjacent to a carboxylate. However, glycine (NH₂CH₂COOH) exists as a zwitterion at physiological pH, whereas this compound’s permanently protonated NH₃⁺ group enhances its ionic interactions in biological matrices. Glycine is ubiquitously involved in protein synthesis, while this compound’s herbal origin suggests niche roles in plant-defense or human metabolic modulation .
  • This compound vs. Its high solubility and volatility make it ideal for analytical chemistry, unlike this compound, which is tailored for bioactivity in herbal systems .
  • This compound vs. Ranitidine Derivatives: Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) shares a nitroacetamide backbone but incorporates a furan ring and sulphanyl group. This structural complexity enhances receptor targeting (e.g., H₂ antagonism) but reduces solubility compared to this compound’s minimalist design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaniumylacetate
Reactant of Route 2
2-Azaniumylacetate

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